{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is an organosilicon compound with the molecular formula C({21})H({34})OSi It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethynyl group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated phenyl derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) are commonly used.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH(_4)) are used.
Major Products
The major products formed from these reactions include carbonyl compounds, cyclohexyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring and decyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but lacks the decyloxy group.
Trimethyl(phenylethynyl)silane: Another similar compound with slight structural variations.
1-Phenyl-2-(trimethylsilyl)acetylene: Similar but with different substituents on the phenyl ring.
Uniqueness
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143158-02-5 |
---|---|
Molecular Formula |
C21H34OSi |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H34OSi/c1-5-6-7-8-9-10-11-12-18-22-21-15-13-20(14-16-21)17-19-23(2,3)4/h13-16H,5-12,18H2,1-4H3 |
InChI Key |
NZOWUXUOYYXMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.